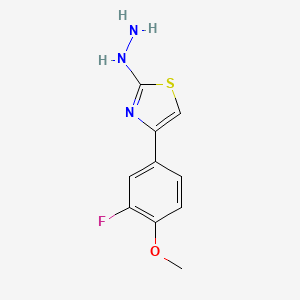![molecular formula C28H29N3O2 B2772440 3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole CAS No. 537011-59-9](/img/structure/B2772440.png)
3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole is a complex organic compound that features a unique structure combining an indole core with a benzo[d][1,3]dioxole and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the benzo[d][1,3]dioxole group through electrophilic aromatic substitution. The final step involves the attachment of the piperazine moiety via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-1H-indole: Lacks the piperazine moiety.
4-benzylpiperazin-1-yl)-2-methyl-1H-indole: Lacks the benzo[d][1,3]dioxole group.
2-methyl-1H-indole: Lacks both the benzo[d][1,3]dioxole and piperazine groups.
Uniqueness
The uniqueness of 3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole lies in its combined structural features, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(4-benzylpiperazin-1-yl)methyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c1-20-27(23-9-5-6-10-24(23)29-20)28(22-11-12-25-26(17-22)33-19-32-25)31-15-13-30(14-16-31)18-21-7-3-2-4-8-21/h2-12,17,28-29H,13-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDQTBRVRBLLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)N5CCN(CC5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-4-[2-({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2772357.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)
![2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2772359.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(morpholine-4-sulfonyl)-1,4-diazepane](/img/structure/B2772360.png)


![2-{[(4-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2772368.png)
![N-(4-chlorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2772369.png)



![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid](/img/structure/B2772375.png)
![2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B2772377.png)

